
UDP-GalNAc (disodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine diphosphate N-acetylgalactosamine (disodium) is a nucleotide sugar composed of uridine diphosphate and N-acetylgalactosamine. It is a crucial building block for the production of glycoproteins and glycolipids in the body. This compound serves as a precursor for the synthesis of mucin-type O-glycans, which are essential components of mucus and play significant roles in biological processes such as cell signaling, immune defense, and lubrication of the digestive tract .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of uridine diphosphate N-acetylgalactosamine (disodium) can be achieved through enzymatic synthesis. One common method involves the use of glycosyltransferases, which transfer N-acetylgalactosamine residues to substrates. The enzymatic route offers high regio- and stereo-selectivity without the need for protection of functional groups .
Industrial Production Methods
Industrial production of uridine diphosphate N-acetylgalactosamine (disodium) typically involves the use of N-acetylhexosamine 1-kinase and N-acetylglucosamine uridyltransferase enzymes. These enzymes facilitate the conversion of N-acetylglucosamine or N-acetylgalactosamine to their respective 1-phosphates, followed by pyrophosphorylation to produce the nucleotide sugar .
Analyse Chemischer Reaktionen
Types of Reactions
Uridine diphosphate N-acetylgalactosamine (disodium) undergoes various chemical reactions, including:
Interconversion Reactions: It can be interconverted to uridine diphosphate N-acetylglucosamine through the action of UDP-galactose 4’-epimerase.
Glycosylation Reactions: It acts as a donor substrate for glycosyltransferases, transferring N-acetylgalactosamine residues to acceptor molecules.
Common Reagents and Conditions
Common reagents used in these reactions include glycosyltransferases and UDP-galactose 4’-epimerase. The reactions typically occur under mild conditions, often in aqueous solutions at physiological pH .
Major Products Formed
The major products formed from these reactions include glycoproteins and glycolipids, which are essential for various biological functions .
Wissenschaftliche Forschungsanwendungen
Uridine diphosphate N-acetylgalactosamine (disodium) has numerous scientific research applications:
Wirkmechanismus
Uridine diphosphate N-acetylgalactosamine (disodium) exerts its effects by serving as a donor substrate for glycosyltransferases. These enzymes transfer N-acetylgalactosamine residues to acceptor molecules, initiating mucin-type O-glycosylation. This process is crucial for the formation of glycoproteins and glycolipids, which play vital roles in cell signaling, immune defense, and other biological functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine diphosphate N-acetylglucosamine: Similar in structure and function, it is also involved in glycosylation processes.
Uridine diphosphate galactose: Another nucleotide sugar that participates in glycosylation.
Uniqueness
Uridine diphosphate N-acetylgalactosamine (disodium) is unique due to its specific role in mucin-type O-glycosylation, which is essential for the production of mucus and other glycoproteins involved in various biological processes .
Eigenschaften
Molekularformel |
C17H25N3Na2O17P2 |
|---|---|
Molekulargewicht |
651.3 g/mol |
IUPAC-Name |
disodium;[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H27N3O17P2.2Na/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28;;/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28);;/q;2*+1/p-2/t7-,8-,10-,11+,12+,13-,14?,15-,16-;;/m1../s1 |
InChI-Schlüssel |
HXWKMJZFIJNGES-GIGGDGPWSA-L |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@@H](C([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[6-(2-cyclopropylethynyl)-5-[(1R,2R)-2-(difluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12396395.png)
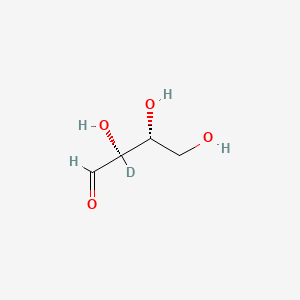
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12396425.png)

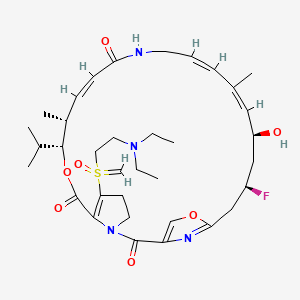
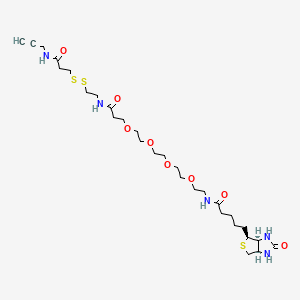

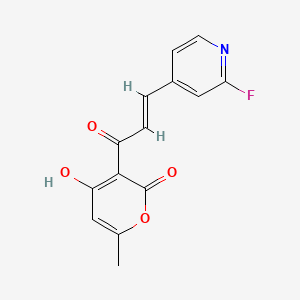
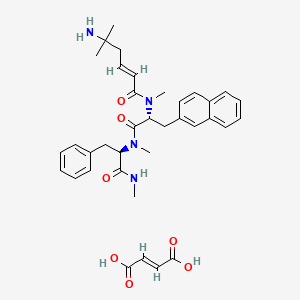
![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12396463.png)
